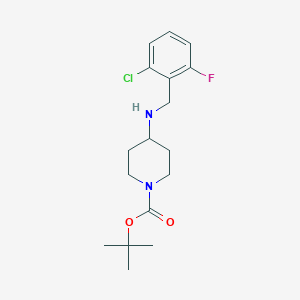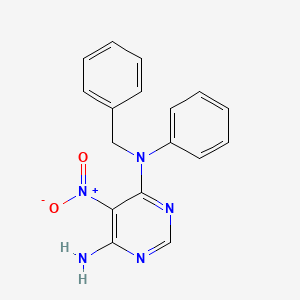
N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine” is a chemical compound with the molecular formula C17H15N5O2 . It’s a type of pyrimidine, which is a class of organic compounds that are widely present in nature .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can vary depending on the substituents linked to the ring carbon and nitrogen atoms . Specific chemical reactions involving “N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine” were not found in the search results.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The synthesis of novel compounds, including structures similar to N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine, has been investigated for their corrosion inhibiting properties. For instance, a study evaluated the corrosion inhibition efficiency of several novel synthesize compounds for mild steel in acidic solutions. These inhibitors are crucial in industries for applications such as steel pickling, descaling, and oil well acidization. The study found that these compounds act as mixed-type inhibitors, predominantly of the cathodic type, blocking the electrode surface through adsorption. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) analyses confirmed the protection of metal surfaces in the presence of these inhibitors (Singh & Quraishi, 2016).
Antiproliferative Activity
Another research focus has been the synthesis and evaluation of compounds related to N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine for antiproliferative activity. In one study, compounds were synthesized and tested for their ability to inhibit cell growth in various cancer cell lines. The research identified several compounds with significant antiproliferative activity, highlighting the potential of these molecules in cancer treatment strategies (Otmar et al., 2004).
Polymer Science
The field of polymer science has also benefited from the synthesis of diamine compounds similar to N4-benzyl-5-nitro-N4-phenylpyrimidine-4,6-diamine. Research in this area has led to the development of new polyimides based on flexible diamine, which are characterized by excellent solubility, thermal stability, and mechanical properties. These materials hold promise for various industrial applications due to their advantageous properties (Liaw et al., 2001).
Detection of Nitroaromatic Compounds
Recent studies have also explored the use of metal-organic frameworks (MOFs) functionalized with similar diamine compounds for the selective detection of nitroaromatic compounds (NACs). These materials have shown high sensitivity and selectivity towards specific NACs, making them useful for environmental monitoring and security applications. The detection mechanism is attributed to hydrogen bonding and π-π interactions between the MOFs and NACs (Hu et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-N-benzyl-5-nitro-4-N-phenylpyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c18-16-15(22(23)24)17(20-12-19-16)21(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPLAQQUJVLTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C3=NC=NC(=C3[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide](/img/structure/B2967673.png)
![Tert-butyl N-[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-YL]carbamate](/img/structure/B2967678.png)
![N-[[1-[(3-Fluorophenyl)methyl]triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2967679.png)
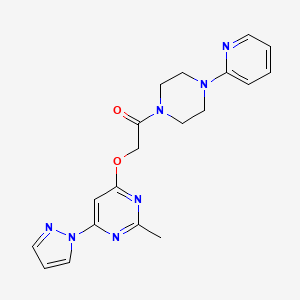
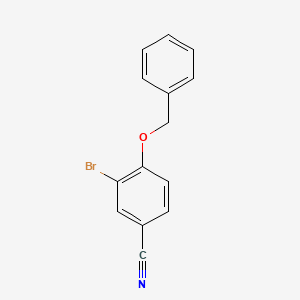

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2967683.png)
![2-[2-Oxo-2-(4-phenoxyphenyl)ethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2967684.png)
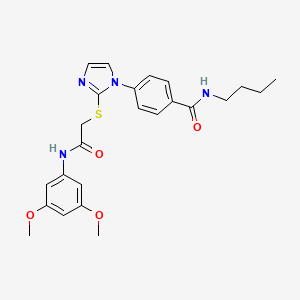

![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2967691.png)
